molecular formula C5H10O7S2 B14746610 1,3-Propanedisulfonic acid, 2-oxo-, dimethyl ester CAS No. 689-16-7

1,3-Propanedisulfonic acid, 2-oxo-, dimethyl ester

Cat. No.: B14746610
CAS No.: 689-16-7
M. Wt: 246.3 g/mol
InChI Key: QRLHGYSWLXZWKE-UHFFFAOYSA-N
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Description

1,3-Propanedisulfonic acid, 2-oxo-, dimethyl ester is an organic compound with the molecular formula C5H6O5. It is a derivative of 1,3-propanedisulfonic acid, where the hydrogen atoms of the sulfonic acid groups are replaced by methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanedisulfonic acid, 2-oxo-, dimethyl ester can be synthesized through the esterification of 1,3-propanedisulfonic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedisulfonic acid, 2-oxo-, dimethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,3-Propanedisulfonic acid, 2-oxo-, dimethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-propanedisulfonic acid, 2-oxo-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active sulfonic acid groups, which can then participate in various biochemical reactions. The compound can also act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Methanedisulfonic acid: A simpler sulfonic acid with only one carbon atom.

    Ethanedisulfonic acid: A similar compound with two carbon atoms.

    Propane-1,3-disulfonic acid: The parent compound of 1,3-propanedisulfonic acid, 2-oxo-, dimethyl ester.

Uniqueness

This compound is unique due to its ester groups, which provide additional reactivity and versatility in chemical synthesis. The presence of two sulfonic acid groups also enhances its solubility and reactivity compared to similar compounds with fewer sulfonic acid groups.

Properties

IUPAC Name

dimethyl 2-oxopropane-1,3-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O7S2/c1-11-13(7,8)3-5(6)4-14(9,10)12-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLHGYSWLXZWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)CC(=O)CS(=O)(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482004
Record name 1,3-Propanedisulfonic acid, 2-oxo-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689-16-7
Record name 1,3-Propanedisulfonic acid, 2-oxo-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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